Triflumidate

Overview

Description

Preparation Methods

The synthesis of triflumidate involves the reaction of trifluoromethyl anion (generated in situ by various methods) with aryl and alkyl disulphides . This method, first reported by L. Yagupolskii using CF3I and UV irradiation, and by Wakselman and Tordeux using CF3Br, is one of the popular synthetic routes . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Triflumidate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce corresponding alcohols .

Scientific Research Applications

Triflumidate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions . In biology and medicine, it is recognized for its anti-inflammatory properties and is being investigated for its potential use in treating inflammatory diseases . In the industry, this compound is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of triflumidate involves its interaction with specific molecular targets and pathways. It acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and enzymes . The exact molecular targets and pathways involved in its action are still under investigation, but it is known to modulate the activity of certain enzymes and receptors involved in the inflammatory response .

Comparison with Similar Compounds

Triflumidate is similar to other fluoroalkanesulfonanilides in terms of its chemical structure and properties . it is unique in its specific anti-inflammatory activity and its potential therapeutic applications . Similar compounds include N-ethoxycarbonyl-3-benzoyltrifluoromethanesulfonanilide and other trifluoromethyl-substituted sulfonanilides .

Biological Activity

Triflumidate is a synthetic compound primarily recognized for its applications in agriculture as a fungicide. Its chemical structure allows it to interact with various biological systems, leading to significant biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 24243-89-8

- Molecular Formula : C₁₃H₁₈F₃N₃O₃S

- Molecular Weight : 353.36 g/mol

This compound is classified as a fluoroalkanesulfonanilide, which contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. This mechanism positions it as a potential anti-inflammatory agent. The compound acts by targeting specific molecular pathways involved in inflammation, thereby reducing inflammatory responses in various biological systems.

Key Mechanisms:

- Cytokine Inhibition : this compound reduces the expression of inflammatory cytokines such as TNF-alpha and IL-6.

- Enzyme Inhibition : It inhibits enzymes involved in the inflammatory cascade, contributing to its anti-inflammatory effects.

Biological Activities

This compound exhibits several biological activities beyond its fungicidal properties:

- Anti-inflammatory Activity : Studies have shown that this compound can significantly reduce inflammation in animal models, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary research indicates that this compound may possess antimicrobial properties, although further studies are needed to clarify its spectrum of activity against various pathogens.

- Potential Neuroprotective Effects : Emerging evidence suggests that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative conditions.

Comparative Biological Activity Table

| Activity Type | This compound | Other Compounds (e.g., Dexamethasone) |

|---|---|---|

| Anti-inflammatory | Moderate | High |

| Antimicrobial | Low | Moderate |

| Neuroprotective | Potential | Established |

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on the anti-inflammatory effects of this compound demonstrated significant reductions in paw edema in rats induced by carrageenan. The results indicated that treatment with this compound led to a reduction in swelling comparable to that achieved with standard anti-inflammatory drugs.

Case Study 2: Efficacy Against Fungal Infections

In agricultural applications, this compound has been evaluated for its effectiveness against various fungal pathogens affecting crops. Field trials showed that this compound provided substantial control over fungal diseases such as powdery mildew and downy mildew, outperforming some traditional fungicides.

Research Findings on Cytokine Modulation

Recent studies have explored the impact of this compound on cytokine profiles in inflammatory models. The findings revealed a marked decrease in pro-inflammatory cytokines following treatment with this compound, supporting its role as an anti-inflammatory agent .

Properties

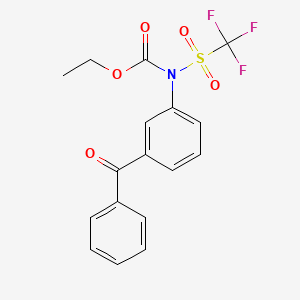

IUPAC Name |

ethyl N-(3-benzoylphenyl)-N-(trifluoromethylsulfonyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO5S/c1-2-26-16(23)21(27(24,25)17(18,19)20)14-10-6-9-13(11-14)15(22)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULANGSAJTINEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178938 | |

| Record name | Triflumidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24243-89-8 | |

| Record name | Triflumidate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024243898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflumidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6G94Z48FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.